molecular formula C21H22F2N2O2 B3908019 1-{3-fluoro-4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl}butan-1-one

1-{3-fluoro-4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl}butan-1-one

Cat. No.: B3908019
M. Wt: 372.4 g/mol
InChI Key: KCLDYMDRIAHUOQ-UHFFFAOYSA-N
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Description

1-{3-fluoro-4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl}butan-1-one is a synthetic organic compound with the molecular formula C20H20F2N2O2. It is characterized by the presence of fluorine atoms and a piperazine ring, which contribute to its unique chemical properties .

Preparation Methods

The synthesis of 1-{3-fluoro-4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl}butan-1-one typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific reagents and catalysts to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-{3-fluoro-4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl}butan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-{3-fluoro-4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl}butan-1-one has various scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including its role as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{3-fluoro-4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl}butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-{3-fluoro-4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl}butan-1-one can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-[3-fluoro-4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F2N2O2/c1-2-5-20(26)15-8-9-19(18(23)14-15)24-10-12-25(13-11-24)21(27)16-6-3-4-7-17(16)22/h3-4,6-9,14H,2,5,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCLDYMDRIAHUOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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